molecular formula C12H9NO4S B11642562 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one

Cat. No.: B11642562
M. Wt: 263.27 g/mol
InChI Key: LKWWKIWDKGBCCU-YHYXMXQVSA-N
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Description

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 3-methyl-2-thioxo-1,3-oxazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE stands out due to its unique combination of a benzodioxole moiety and an oxazolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C12H9NO4S/c1-13-11(14)10(17-12(13)18)5-7-2-3-8-9(4-7)16-6-15-8/h2-5H,6H2,1H3/b10-5-

InChI Key

LKWWKIWDKGBCCU-YHYXMXQVSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/OC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)OC1=S

Origin of Product

United States

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